DL-beta-Phenylalanine

Description

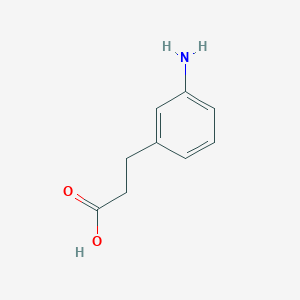

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOYFRCOTPUKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870691 | |

| Record name | (+/-)-3-Amino-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-19-7, 1664-54-6, 3646-50-2 | |

| Record name | DL-β-Phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Phenyl-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-3-phenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3646-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 614-19-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-AMINO-3-PHENYLPROPANOIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-3-Amino-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-phenyl-β-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-3-phenylpropanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8YVW47H6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to DL-beta-Phenylalanine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-beta-Phenylalanine, a non-proteinogenic amino acid, has garnered significant interest in the fields of medicinal chemistry and drug development. As a structural isomer of the essential amino acid L-phenylalanine, it possesses a unique three-dimensional arrangement that imparts distinct biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological relevance of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound, systematically named 3-amino-3-phenylpropanoic acid, is a racemic mixture of (R)- and (S)-enantiomers. The key structural feature is the placement of the amino group on the beta-carbon of the propanoic acid chain, in contrast to the alpha-position in proteinogenic phenylalanine.[1] This structural difference has profound implications for its biological activity and metabolic stability.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 3-Amino-3-phenylpropanoic acid[1] |

| Synonyms | beta-Phenyl-beta-alanine, DL-β-Homophenylglycine, (±)-3-Amino-3-phenylpropionic acid[2][3] |

| CAS Number | 614-19-7[2][3] |

| Molecular Formula | C₉H₁₁NO₂[2][3] |

| Molecular Weight | 165.19 g/mol [2][3] |

| InChI Key | UJOYFRCOTPUKAK-UHFFFAOYSA-N[2][3] |

| SMILES | C1=CC=C(C=C1)C(CC(=O)O)N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological interactions.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white powder or crystalline solid[4] |

| Melting Point | 222 °C (decomposes)[2][3] |

| pKa | pKₐ₁ (carboxyl): ~3.7, pKₐ₂ (amino): ~9.4 (estimated based on similar structures) |

| Solubility in Water | Soluble[4] |

| Solubility in Organic Solvents | Slightly soluble in ethanol[4]; Soluble in DMSO[5] |

| LogP (Octanol/Water) | -1.4 (computed)[1] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Table 3: Spectroscopic Data of this compound

| Technique | Key Data Points |

| ¹H NMR | Spectral data available, showing characteristic peaks for the phenyl, alpha- and beta-protons. |

| ¹³C NMR | Spectral data available, confirming the carbon skeleton. |

| IR Spectroscopy | Characteristic peaks for N-H, C-H (aromatic and aliphatic), C=O, and C-N bonds. |

| Mass Spectrometry | Molecular ion peak [M+H]⁺ at m/z 166.0811, consistent with the molecular formula. |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Rodionow-Johnson reaction. This method involves the condensation of benzaldehyde with malonic acid and ammonia.

Experimental Protocol: Rodionow-Johnson Synthesis of this compound

Materials:

-

Benzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2 equivalents) in ethanol.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the resulting residue, add a 10% aqueous solution of sodium hydroxide to dissolve the product and basify the mixture to a pH of approximately 10-11.

-

Wash the aqueous solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted benzaldehyde and other non-polar impurities.

-

Acidify the aqueous layer to a pH of approximately 5-6 with concentrated hydrochloric acid. The product, this compound, will precipitate out of the solution.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.

-

Dry the purified product under vacuum.

Caption: Rodionow-Johnson synthesis of this compound.

Enantiomeric Resolution

Since this compound is a racemic mixture, separation of the enantiomers is often required for specific applications, particularly in drug development. Enzymatic kinetic resolution is a widely used method for this purpose.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of N-Acetyl-DL-beta-Phenylalanine

Materials:

-

N-Acetyl-DL-beta-phenylalanine

-

Immobilized Lipase (e.g., Candida antarctica Lipase B - CALB)

-

Organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Acyl donor (e.g., vinyl acetate)

-

Phosphate buffer (pH 7.0)

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl) solution

-

Standard laboratory glassware

-

Shaking incubator

Procedure:

-

Prepare the N-acetylated derivative of this compound.

-

In a flask, dissolve N-Acetyl-DL-beta-phenylalanine in an appropriate organic solvent.

-

Add the acyl donor (e.g., vinyl acetate) to the mixture.

-

Add the immobilized lipase to the reaction mixture.

-

Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 40-50 °C).

-

Monitor the progress of the reaction by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached. At this point, one enantiomer (typically the L-enantiomer) will be preferentially acylated.

-

Stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.

-

Separate the acylated enantiomer from the unreacted enantiomer. This can be achieved by extraction.

-

Extract the reaction mixture with an aqueous basic solution (e.g., sodium bicarbonate solution) to separate the unreacted N-acetyl-D-beta-phenylalanine (which will be in the aqueous phase as a salt).

-

The acylated N-acetyl-L-beta-phenylalanine ester will remain in the organic phase.

-

-

Hydrolyze the separated N-acetylated enantiomers using acidic or basic conditions to obtain the free D- and L-beta-phenylalanine.

-

Purify the individual enantiomers by recrystallization.

Caption: Workflow for enzymatic resolution of this compound.

Biological and Pharmacological Context

While L-alpha-phenylalanine is a precursor for the synthesis of neurotransmitters like dopamine and norepinephrine, the biological roles of beta-phenylalanine are less defined but of significant interest.[6][7] Beta-amino acids are known to be more resistant to enzymatic degradation than their alpha-counterparts, making them attractive scaffolds for drug design.

Phenylalanine Metabolism and Neurotransmitter Synthesis

The metabolic pathway of alpha-phenylalanine provides a crucial context for understanding the potential neurological effects of beta-phenylalanine.

Caption: Phenylalanine metabolism to neurotransmitters.

Potential Interaction with GABA Receptors

Some studies suggest that beta-amino acids, including beta-alanine, can interact with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. This interaction could be a potential mechanism for some of the observed biological effects of beta-phenylalanine derivatives.

Caption: Potential interaction with GABA receptors.

Conclusion

This compound is a versatile molecule with significant potential in various scientific and industrial applications. Its unique chemical structure and physicochemical properties, combined with its accessibility through established synthetic routes, make it an attractive building block for the development of novel pharmaceuticals and other specialty chemicals. Further research into the specific biological activities of its individual enantiomers will undoubtedly unlock new avenues for its application in medicine and beyond. This guide provides a foundational understanding for professionals engaged in the research and development of beta-amino acid-containing compounds.

References

- 1. Biochemical properties and crystal structure of a β-phenylalanine aminotransferase from Variovorax paradoxus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. beta-Alanine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DL-β-フェニルアラニン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Dl-Phenylalanine | C9H11NO2 | CID 994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solubility of dl-serine and dl-phenylalanine in aqueous mixtures of dimethyl sulfoxide and solvation thermodynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Phenylalanine - Wikipedia [en.wikipedia.org]

- 7. Phenylalanine [webbook.nist.gov]

Synthesis of DL-beta-Phenylalanine: An In-depth Technical Guide for Researchers

For research purposes, the synthesis of DL-beta-phenylalanine, a non-proteinogenic amino acid, is of significant interest due to its applications in the development of peptidomimetics, pharmaceuticals, and other bioactive molecules. This guide provides a detailed overview of established chemical and chemoenzymatic methods for the synthesis of racemic beta-phenylalanine, offering a comparative analysis of different approaches to inform experimental design.

This technical document outlines two robust chemical synthesis routes—the Rodionov-Johnson reaction and a Strecker-like synthesis—and a chemoenzymatic approach for the preparation of this compound. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in their selection and implementation.

Comparative Overview of Synthesis Methods

The choice of synthetic route for this compound depends on factors such as available starting materials, desired scale, and laboratory capabilities. The following table summarizes the key quantitative data for the methods detailed in this guide.

| Parameter | Rodionov-Johnson Reaction | Strecker-like Synthesis | Chemoenzymatic Method |

| Starting Materials | Benzaldehyde, Malonic Acid, Ammonium Acetate | Phenylacetaldehyde, Ammonium Carbonate, Sodium Cyanide | Benzaldehyde, Malonic Acid, Ammonium Acetate, Lipase |

| Key Intermediates | Cinnamic acid | beta-Aminonitrile | This compound ester |

| Overall Yield | 62-65% | Approx. 82% (as N-acetyl derivative) | ~45% for each enantiomer from the racemate |

| Reaction Conditions | Reflux in ethanol | 80°C under pressure | Enzymatic reaction at 50°C |

| Primary Advantages | Readily available starting materials | High yield of the N-acetylated product | Access to enantiomerically enriched forms |

| Primary Disadvantages | Moderate yields | Use of highly toxic cyanide | Requires enzymatic setup and racemic precursor |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Method 1: Rodionov-Johnson Reaction

This classical method involves the condensation of an aldehyde with malonic acid and ammonia, typically from ammonium acetate, to form the beta-amino acid.

Experimental Protocol:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (21.2 g, 0.2 mol), malonic acid (20.8 g, 0.2 mol), and ammonium acetate (30.8 g, 0.4 mol).

-

Solvent Addition: Add 100 mL of absolute ethanol to the flask.

-

Reflux: Heat the mixture to reflux with stirring for 6 hours.

-

Cooling and Precipitation: After the reflux period, cool the reaction mixture in an ice bath. The product will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Purification: Recrystallize the crude product from hot water to obtain pure this compound.

-

Drying: Dry the purified crystals in a vacuum oven. The expected yield is approximately 20.5-21.5 g (62-65%).

Method 2: Strecker-like Synthesis of N-acetyl-DL-beta-phenylalanine

This method, adapted from a patented industrial process, provides the N-acetylated derivative of this compound in high yield. The N-acetyl group can be subsequently removed by acid or enzymatic hydrolysis.

Experimental Protocol:

-

Reaction Setup: In a high-pressure autoclave, combine phenylacetaldehyde (6.0 g), acetamide (3.0 g), and dicobalt octacarbonyl (0.34 g) in ethyl acetate (15 g).

-

Pressurization: Pressurize the autoclave with a 1:1 mixture of carbon monoxide and hydrogen (synthesis gas) to 2000 psi.

-

Reaction: Heat the mixture to 80°C and maintain for 4 hours with stirring.

-

Depressurization and Workup: After cooling to room temperature, carefully vent the autoclave. The resulting product solution can be analyzed and purified by standard chromatographic techniques. The reported yield of N-acetyl-DL-beta-phenylalanine is approximately 82%.

Method 3: Chemoenzymatic Synthesis via Kinetic Resolution

This approach first involves the chemical synthesis of a racemic ester of this compound, followed by enzymatic kinetic resolution to separate the enantiomers. This is particularly useful for obtaining enantiomerically enriched beta-amino acids.[1]

Part A: Synthesis of Racemic this compound Propyl Ester

-

Synthesize this compound using the Rodionov-Johnson reaction as described in Method 1.

-

Esterify the resulting this compound with propanol under acidic conditions (e.g., using thionyl chloride or a strong acid catalyst) to yield the racemic propyl ester.

Part B: Enzymatic Kinetic Resolution

-

Enzyme Preparation: Prepare a solution of the racemic this compound propyl ester in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Enzymatic Reaction: Add a lipase, such as Amano PS lipase from Burkholderia cepacia, to the solution. This lipase selectively hydrolyzes the ester of one enantiomer.[1]

-

Incubation: Incubate the reaction mixture at 50°C with gentle agitation. Monitor the reaction progress by techniques such as HPLC.

-

Separation: Once the reaction has reached approximately 50% conversion, stop the reaction. Separate the hydrolyzed amino acid (one enantiomer) from the unreacted ester (the other enantiomer) by extraction.

-

Hydrolysis of Remaining Ester: The unreacted ester can be hydrolyzed under acidic or basic conditions to yield the other enantiomer of beta-phenylalanine. This method can yield each enantiomer with high enantiomeric excess (>99%) and a yield of approximately 45% for each.[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and chemical transformations involved in the synthesis of this compound.

References

DL-beta-Phenylalanine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DL-beta-Phenylalanine, a non-proteinogenic amino acid. The document details its chemical properties, synthesis methodologies, and significant biological activities, with a focus on its impact on metabolic signaling pathways.

Core Chemical and Physical Properties

This compound, a racemic mixture of D- and L-beta-phenylalanine, is a derivative of the essential amino acid L-phenylalanine. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 614-19-7 | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Synonyms | 3-Amino-3-phenylpropanoic acid, beta-Phenyl-beta-alanine | [2] |

| Appearance | White to off-white powder | |

| Melting Point | 222 °C (decomposes) | [1] |

| Solubility | Soluble in water |

Synthesis of this compound: Experimental Protocol

The synthesis of beta-amino acids, including this compound, can be achieved through various methods. A common approach is the Rodionow-Johnson reaction, which involves the condensation of an aldehyde with malonic acid and ammonia. Below is a generalized experimental protocol for the synthesis of N-acetyl-beta-phenylalanine, a derivative that can be readily hydrolyzed to this compound.

Reaction: Phenylacetaldehyde + Acetamide + Synthesis Gas (CO/H₂) → N-acetyl-beta-phenylalanine

Materials:

-

Phenylacetaldehyde

-

Acetamide

-

Synthesis Gas (CO/H₂ mixture, e.g., 3:1 ratio)

-

Catalyst: Dicobalt octacarbonyl (Co₂(CO)₈)

-

Co-catalyst (optional but recommended): Hydridocarbonyltris(triphenylphosphine)rhodium(I) (HRh(CO)(PPh₃)₃)

-

Inert Solvent (e.g., Ethyl acetate, Methyl acetate, p-dioxane)

-

High-pressure reactor

Procedure:

-

Reactor Setup: Charge the high-pressure reactor with phenylacetaldehyde, acetamide, the inert solvent, dicobalt octacarbonyl, and the rhodium co-catalyst (if used).

-

Pressurization: Seal the reactor and purge with the synthesis gas mixture. Pressurize the reactor to the desired operating pressure (e.g., 800 to 2300 psi).

-

Heating and Reaction: Heat the reactor to the reaction temperature (e.g., 80°C to 120°C) with constant stirring. Maintain these conditions for a set duration (e.g., 4 hours).

-

Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the excess gas.

-

Product Isolation and Analysis: The resulting product solution can be analyzed by techniques such as ¹H-NMR to determine the yield of N-acetyl-beta-phenylalanine.

-

Hydrolysis (to obtain this compound): The N-acetyl-beta-phenylalanine can be subsequently hydrolyzed under acidic or basic conditions to yield this compound.

This protocol is a general guideline, and specific parameters such as catalyst loading, solvent volume, pressure, and temperature may need to be optimized for maximum yield and purity.[3]

Biological Activity and Signaling Pathways

Phenylalanine isomers play diverse roles in biological systems. L-phenylalanine is a precursor for the synthesis of neurotransmitters like dopamine, norepinephrine, and epinephrine.[4] DL-phenylalanine has been investigated for its potential analgesic and antidepressant activities.[4]

A significant area of research is the impact of phenylalanine on metabolic regulation. Elevated levels of phenylalanine have been shown to impair insulin signaling, a key pathway in glucose homeostasis.

Phenylalanine's Impact on Insulin Signaling

Recent studies have elucidated a mechanism by which phenylalanine can lead to insulin resistance. The enzyme phenylalanyl-tRNA synthetase (FARS) can covalently attach phenylalanine to specific lysine residues (K1057/1079) on the beta subunit of the insulin receptor (IRβ).[5] This "phenylalanylation" inactivates the receptor, preventing the downstream signaling cascade that is necessary for glucose uptake by cells.[5] This impairment of insulin signaling can contribute to the development of hyperglycemia and symptoms associated with type 2 diabetes.[5]

Interaction with the Calcium-Sensing Receptor (CaSR)

L-phenylalanine is a potent activator of the Calcium-Sensing Receptor (CaSR), which is expressed in the gastrointestinal tract.[6] Activation of CaSR by L-phenylalanine can stimulate the release of gut hormones such as glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are involved in satiety and glucose homeostasis.[6] This suggests a role for phenylalanine in the regulation of food intake and energy balance.

Conclusion

This compound and its individual stereoisomers are compounds of significant interest in chemical synthesis and biomedical research. While its synthesis is well-established, ongoing research continues to unveil its complex roles in metabolic signaling and regulation. A deeper understanding of how phenylalanine interacts with cellular pathways, such as insulin signaling and gut hormone release, may open new avenues for therapeutic interventions in metabolic disorders.

References

- 1. DL -b-Phenylalanine 98 614-19-7 [sigmaaldrich.com]

- 2. This compound | C9H11NO2 | CID 69189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CA1296356C - PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE - Google Patents [patents.google.com]

- 4. Phenylalanine - Wikipedia [en.wikipedia.org]

- 5. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. l-phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of DL-beta-Phenylalanine: A Technical Guide for Researchers

Introduction

DL-beta-phenylalanine, a non-proteinogenic β-amino acid, has garnered increasing interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Unlike its α-amino acid counterpart, the structural motif of β-amino acids imparts unique conformational properties and enhanced stability against enzymatic degradation to peptides and small molecules.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and potential signaling pathways. While direct research on this compound is somewhat limited, this guide synthesizes available data on its derivatives and analogs to provide a thorough understanding of its potential pharmacological profile for researchers, scientists, and drug development professionals.

Anticancer and Antiproliferative Activity

Derivatives of β-phenylalanine have demonstrated significant potential as anticancer agents. These compounds often serve as scaffolds for the development of inhibitors targeting key enzymes and pathways involved in cancer progression.[2][3]

Inhibition of eEF2K and EGFR

Studies have shown that β-phenylalanine derivatives can act as inhibitors of eukaryotic Elongation Factor-2 Kinase (eEF2K) and Epidermal Growth Factor Receptor (EGFR), both of which are implicated in tumor growth and resistance to chemotherapy.[3]

Table 1: Inhibitory Activity of β-Phenylalanine Derivatives against eEF2K and EGFR [3]

| Compound | Target | IC50 |

| Compound 10 | eEF2K | 18.7 μM |

| Murine Breast Cancer Xenograft | eEF2K | 12 to 20 μM |

| Compound 11 | EGFR | 22 nM |

Cytotoxic Activity in Cancer Cell Lines

β-phenylalanine derivatives have exhibited cytotoxic effects against various cancer cell lines, including lung adenocarcinoma and small cell lung cancer.[2]

Table 2: Antiproliferative Activity of β-Phenylalanine Derivatives [2]

| Cell Line | Compound Concentration | Effect |

| A549 (Human Lung Adenocarcinoma) | 100 µM | Structure-dependent reduction in cell viability |

| H69 (Drug-Sensitive Small Cell Lung Cancer) | 100 µM | Promising anticancer activity |

| H69AR (Multidrug-Resistant Small Cell Lung Cancer) | 100 µM | Promising anticancer activity |

Experimental Protocol: MTT Assay for Antiproliferative Activity

The antiproliferative activity of β-phenylalanine derivatives can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

-

Cell Seeding: Plate cancer cells (e.g., A549, H69, H69AR) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the β-phenylalanine derivatives for a specified duration (e.g., 24 hours). Include appropriate controls such as doxorubicin and cisplatin.[2]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Enzyme Inhibition: Phenylalanine Hydroxylase

While direct studies on this compound are scarce, research on its analog, β-2-thienyl-dl-alanine, provides valuable insights into its potential as an enzyme inhibitor, specifically targeting phenylalanine hydroxylase (PAH).[4] PAH is a key enzyme in the metabolism of phenylalanine.[5]

In Vitro Inhibition of Phenylalanine Hydroxylase

β-2-Thienyl-dl-alanine has been shown to be a competitive inhibitor of rat phenylalanine hydroxylase from both liver and kidney homogenates.[4]

Table 3: Kinetic Parameters for the Inhibition of Phenylalanine Hydroxylase by β-2-Thienyl-dl-alanine [4]

| Tissue | Condition | Apparent Km (mM) | Vmax | Ki (mM) |

| Liver | No Inhibitor | 0.61 | No significant change | - |

| Liver | 24 mM β-2-thienyl-dl-alanine | 2.70 | No significant change | - |

| Kidney | No Inhibitor | 0.50 | No significant change | - |

| Kidney | 24 mM β-2-thienyl-dl-alanine | 1.60 | No significant change | - |

| Intestinal Absorption | - | - | - | 81 |

Experimental Protocol: In Vitro Phenylalanine Hydroxylase Inhibition Assay

The following protocol is adapted from studies on PAH inhibition.[4][6]

-

Enzyme Preparation: Prepare crude homogenates of liver and kidney tissue from rats.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme preparation, a buffer (e.g., 200 mM HEPES, pH 7.0), and varying concentrations of the substrate (L-phenylalanine).[6]

-

Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., β-2-thienyl-dl-alanine) to the reaction mixtures.

-

Initiation of Reaction: Initiate the reaction by adding the cofactor tetrahydrobiopterin (BH4).[6]

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a specific time.

-

Quenching: Stop the reaction by adding an acid, such as perchloric acid.

-

Product Quantification: Determine the amount of tyrosine produced using a suitable method, such as high-performance liquid chromatography (HPLC).

-

Data Analysis: Determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor to calculate the inhibition constant (Ki).

In Vivo Inhibition of Phenylalanine Hydroxylase

In vivo studies have been conducted to assess the effect of β-2-thienyl-dl-alanine on PAH activity.[4]

-

Protocol:

-

Administer a single dose (e.g., 2 mmol/kg) or repeated injections of β-2-thienyl-dl-alanine to rats over a period of several days.[4]

-

After the treatment period, sacrifice the animals and prepare liver and kidney homogenates.

-

Assay the phenylalanine hydroxylase activity in the homogenates as described in the in vitro protocol.

-

-

Results: A single dose of β-2-thienyl-dl-alanine did not significantly inhibit PAH in either organ. However, repeated injections over four days resulted in a decline of enzymatic activity to about 40% of the control levels.[4]

Potential Neurological and CNS Effects

The structural similarity of β-amino acids to neurotransmitters suggests their potential to interact with neurological pathways. While direct evidence for this compound is limited, related compounds and general principles of β-amino acid pharmacology provide some insights.

Interaction with GABA and Glycine Receptors

β-Alanine, a structurally related β-amino acid, has been shown to act as an agonist at both GABAA and glycine receptors, which are major inhibitory neurotransmitter receptors in the central nervous system.[7] This suggests that this compound could potentially modulate inhibitory neurotransmission.

Effects on Monoamine Neurotransmitters

It is important to distinguish this compound from DL-phenylalanine (a mixture of D- and L-alpha-phenylalanine). DL-phenylalanine has been investigated for its potential antidepressant effects, which are thought to be mediated by its role as a precursor to the neurotransmitters norepinephrine and dopamine.[8] Studies on D-phenylalanine (the alpha-amino acid) showed it did not significantly affect brain monoamine concentrations in rats.[9] The direct effect of this compound on monoamine oxidase (MAO), a key enzyme in the degradation of monoamine neurotransmitters, has not been extensively studied.[10][11]

Role in Peptide and Drug Design

The incorporation of β-amino acids, including β-phenylalanine, into peptides offers several advantages in drug design.[1]

-

Increased Proteolytic Stability: The altered backbone structure of β-amino acid-containing peptides makes them more resistant to degradation by proteases.

-

Conformational Constraint: The additional carbon in the backbone of β-amino acids provides more conformational flexibility, which can be exploited to design peptides with specific secondary structures.[1]

-

Scaffold for Drug Development: β-Phenylalanine serves as a versatile scaffold for the synthesis of a wide range of derivatives with diverse biological activities.[3][12]

Conclusion

This compound and its derivatives represent a promising class of compounds with a range of biological activities, most notably in the areas of anticancer therapy and enzyme inhibition. While much of the current understanding is derived from studies on its derivatives and analogs, the data strongly suggest that the β-phenylalanine scaffold is a valuable starting point for the development of novel therapeutics. Future research should focus on elucidating the specific molecular targets and signaling pathways directly modulated by this compound to fully realize its therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for researchers to further explore the multifaceted biological activities of this intriguing molecule.

References

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual activation of GABAA and glycine receptors by beta-alanine: inverse modulation by progesterone and 5 alpha-pregnan-3 alpha-ol-20-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenylalanine - Wikipedia [en.wikipedia.org]

- 9. Metabolism of D-phenylalanine and its effects on concentrations of brain monoamines and amino acids in rats--a basic study on possibility of clinical use of D-phenylalanine as an antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

A Technical Guide to the Natural Occurrence of β-Phenylalanine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-amino acids, structural isomers of the canonical α-amino acids, represent a fascinating and functionally diverse class of natural compounds. Unlike their proteinogenic counterparts, β-amino acids feature the amino group attached to the second carbon atom (the β-carbon) from the carboxyl group. This seemingly minor structural alteration imparts significant conformational differences and, crucially, resistance to proteolytic degradation, making them valuable scaffolds in medicinal chemistry.[1] Among these, β-phenylalanine and its derivatives are incorporated into a variety of secondary metabolites by organisms ranging from bacteria and fungi to plants and marine sponges.[2][3] These natural products often exhibit potent and specific biological activities.[4]

This technical guide provides a comprehensive overview of the natural occurrence of β-phenylalanine derivatives. It details their sources, biosynthesis, and the experimental methodologies used for their isolation and characterization, with a focus on quantitative data and established protocols.

Major Classes and Examples of Naturally Occurring β-Phenylalanine Derivatives

β-Phenylalanine moieties are found integrated into complex molecular architectures, including terpenoids, peptides, and alkaloids. A summary of prominent examples is provided in Table 1.

Table 1: Naturally Occurring β-Phenylalanine Derivatives and Their Sources

| Compound/Class | Derivative Type | Specific Moiety | Natural Source |

|---|---|---|---|

| Paclitaxel (Taxol) | Diterpenoid | N-Benzoyl-(2R,3S)-3-phenylisoserine | Pacific Yew (Taxus brevifolia, Taxus chinensis)[5][6] |

| Microcystins | Cyclic Heptapeptide | Adda (a C20 β-amino acid derived from phenylalanine)[7] | Cyanobacteria (e.g., Microcystis aeruginosa)[8][9] |

| Jasplakinolide (Jaspamide) | Cyclodepsipeptide | β-Tyrosine | Marine Sponge (Jaspis splendens)[10][11] |

| Pyloricidins | Peptide | 3-amino-3-phenylpropionic acid | Bacteria (Bacillus sp.)[1] |

| Moiramide B | Peptide | 3-amino-3-phenylpropionic acid | Cyanobacteria (Geitlerinema sp.)[1] |

Paclitaxel (Taxol): A Terpenoid Hybrid

Paclitaxel, commercially known as Taxol, is a highly successful anticancer drug first isolated from the bark of the Pacific yew (Taxus brevifolia).[5] Its complex structure features a diterpene core, baccatin III, esterified at the C-13 position with a β-phenylalanine-derived side chain, N-benzoyl-(2R,3S)-3-phenylisoserine.[12] This side chain is crucial for its unique mechanism of action, which involves the stabilization of microtubules, leading to cell cycle arrest and cytotoxicity.[13]

Microcystins: Cyanobacterial Heptapeptides

Microcystins are a family of potent hepatotoxins produced by various genera of freshwater cyanobacteria.[9] They are cyclic heptapeptides with a general structure that includes two variable L-amino acids and five non-proteinogenic amino acids.[8] A key component common to most microcystins is Adda ((2S,3S,8S,9S,4E,6E)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoic acid), a unique C20 β-amino acid.[7][14] The biosynthesis of Adda begins with phenylacetate, linking it directly to the phenylalanine metabolic pathway.[7] The Adda moiety is essential for the toxins' inhibitory activity against protein phosphatases.[8]

Jasplakinolide (Jaspamide): A Marine Cyclodepsipeptide

Jasplakinolide, also known as jaspamide, is a cyclic depsipeptide isolated from the marine sponge Jaspis splendens.[11] It is a powerful biological probe due to its ability to stabilize and induce the polymerization of filamentous actin (F-actin).[11][15] The structure of jasplakinolide incorporates a β-tyrosine residue, a hydroxylated derivative of β-phenylalanine.[10][16] Numerous analogues, featuring modifications to the β-tyrosine and other parts of the molecule, have also been isolated from the same source.[11]

Biosynthesis of β-Phenylalanine Derivatives

The biosynthesis of β-phenylalanine from L-phenylalanine is a critical entry point for the creation of these natural products. The most well-characterized pathway involves the action of an aminomutase enzyme.

The Phenylalanine Aminomutase (PAM) Pathway in Taxol Biosynthesis

The formation of the C-13 side chain of Taxol is one of the most extensively studied examples of β-phenylalanine biosynthesis. The pathway begins with the conversion of L-α-phenylalanine to (3R)-β-phenylalanine. This reaction is the first committed step and is catalyzed by the enzyme phenylalanine aminomutase (PAM).[6][13] Subsequent enzymatic steps activate the β-phenylalanine as a coenzyme A thioester, attach it to the baccatin III core, and perform final hydroxylations and N-benzoylation to complete the synthesis.[17][18]

Quantitative Data

Quantitative analysis of β-phenylalanine derivatives in their natural sources is essential for understanding production feasibility and biosynthetic efficiency.

Paclitaxel Production and Enzyme Kinetics

The yield of paclitaxel from natural sources is typically low, which has driven research into alternative production methods like cell culture and metabolic engineering.[5] Kinetic parameters for key biosynthetic enzymes, such as PAM, have been determined to identify and address potential bottlenecks in the pathway.[6]

Table 2: Quantitative Data for Paclitaxel and its Biosynthesis

| Parameter | Value | Source Organism/Enzyme |

|---|---|---|

| Paclitaxel Yield (Bark) | ~100 mg/kg | Taxus brevifolia[13] |

| Paclitaxel Content (Cultivated) | 1.67x higher than wild | Taxus cuspidata[17] |

| PAM Km (for L-Phe) | 1.1 mM | Taxus chinensis[6] |

| PAM Vmax | 110.1 µmol/min/mg protein | Taxus chinensis[6] |

Cytotoxicity of Microcystin Variants

The biological activity of microcystins can vary significantly depending on the amino acid composition. Quantitative cytotoxicity assays, such as determining the 50% inhibitory concentration (IC50), are used to compare the potency of different congeners.

Table 3: Cytotoxicity of Microcystin Variants in Primary Rat Hepatocytes

| Microcystin Variant | Key Structural Difference | IC50 (µg/mL) |

|---|---|---|

| [d-Asp³, Z-Dhb⁷] MC-LR | Demethylation at two positions | 0.053[19] |

| MC-LR | Standard Leucine and Arginine | >1.0[19] |

| [d-Asp³] MC-LR | Demethylation at d-MeAsp | 0.20[19] |

| [Dha⁷] MC-LR | Demethylation at Mdha | 0.24[19] |

Experimental Protocols

The study of naturally occurring β-phenylalanine derivatives relies on a suite of established and advanced experimental techniques for their extraction, isolation, purification, and structural elucidation.

General Workflow for Isolation and Purification

The process of isolating a pure natural product from a biological source is a multi-step procedure that begins with extraction and is followed by successive chromatographic purification stages.[20][21] The complexity of the biological matrix necessitates a systematic approach to remove impurities and separate closely related analogues.[22]

Protocol Outline: Solvent Extraction

-

Preparation: The source material (e.g., dried plant matter, lyophilized cells) is ground to a fine powder to increase surface area.[21]

-

Extraction: The powdered material is soaked (macerated) or percolated with a suitable organic solvent or series of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol). The choice of solvent is critical and depends on the polarity of the target compound.[21]

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.[22]

Protocol Outline: Chromatographic Purification

-

Column Chromatography: The crude extract is often subjected to initial separation on a silica gel or reversed-phase (e.g., C18) column. Elution with a solvent gradient separates the mixture into less complex fractions.[20]

-

High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity or containing compounds of interest are further purified using analytical or semi-preparative HPLC. This technique offers high resolution for separating structurally similar compounds.[20][]

Analytical Techniques for Identification and Quantification

Once a compound is purified, its structure must be unequivocally determined. Modern analytical chemistry provides powerful tools for this purpose. The hyphenation of separation and spectroscopic techniques is particularly effective.[24]

Protocol Outline: LC-MS/MS Analysis Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for both identifying and quantifying known compounds and characterizing new ones in complex mixtures.[9][25]

-

Chromatographic Separation: The sample is injected into an HPLC or UPLC system. A reversed-phase C18 column is commonly used, with a mobile phase gradient (e.g., water and acetonitrile, often with formic acid) to separate analytes based on their hydrophobicity.[][25] For separating β- and α-amino acid isomers, specialized methods like hydrophilic interaction chromatography (HILIC) or mixed-mode chromatography may be required.[26]

-

Ionization: As compounds elute from the column, they enter the mass spectrometer's ion source. Electrospray ionization (ESI) is most common for these types of molecules.[25]

-

Mass Analysis (MS1): The first mass analyzer selects ions of a specific mass-to-charge ratio (m/z) corresponding to the parent molecule.

-

Fragmentation (MS2): The selected parent ions are fragmented in a collision cell.

-

Mass Analysis (MS2): The resulting fragment ions are analyzed by the second mass analyzer, producing a characteristic fragmentation pattern (MS/MS spectrum) that serves as a structural fingerprint for identification and quantification.[9]

Protocol Outline: NMR for Structure Elucidation Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the de novo structure of a novel natural product.[20][27]

-

Sample Preparation: A few milligrams of the highly purified compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons in the molecule.

-

2D NMR: A suite of 2D experiments (e.g., COSY, HSQC, HMBC) is performed to establish connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range couplings (2-3 bonds) between protons and carbons, which is critical for assembling the molecular skeleton.[27]

-

References

- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mmsl.cz [mmsl.cz]

- 3. mmsl.cz [mmsl.cz]

- 4. Biosynthesis of natural products containing β-amino acids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification, cloning, and functional expression of phenylalanine aminomutase: the first committed step in Taxol side-chain biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High Levels of Structural Diversity Observed in Microcystins from Microcystis CAWBG11 and Characterization of Six New Microcystin Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Microcystins [www-cyanosite.bio.purdue.edu]

- 9. Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biostructural features of additional jasplakinolide (jaspamide) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biosynthesis of natural products containing β-amino acids - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00007B [pubs.rsc.org]

- 13. static.igem.org [static.igem.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological evaluation of new jasplakinolide (jaspamide) analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. rroij.com [rroij.com]

- 21. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 24. Natural Product Isolation | Springer Nature Experiments [experiments.springernature.com]

- 25. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 26. β-Amino Acids Analysis Service - Creative Proteomics [creative-proteomics.com]

- 27. Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Cellular Mechanisms of DL-beta-Phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-beta-Phenylalanine (DLPA) is a racemic mixture of the amino acid beta-phenylalanine, comprising D-beta-phenylalanine and L-beta-phenylalanine. This compound has garnered significant interest in the scientific community for its potential therapeutic applications, primarily in the management of pain and depression. The dual nature of DLPA, with each isomer exhibiting distinct biochemical activities, presents a unique mechanism of action at the cellular level. This technical guide provides an in-depth exploration of the molecular pathways and cellular targets of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Mechanisms of Action

The biological effects of this compound are a composite of the individual actions of its D- and L-isomers.

-

D-beta-Phenylalanine: The Analgesic Component The primary mechanism of action of D-beta-phenylalanine is the inhibition of enzymes responsible for the degradation of endogenous opioid peptides, namely enkephalins and endorphins. By slowing the breakdown of these natural pain-relievers, D-beta-phenylalanine prolongs their analgesic and mood-elevating effects. The two key enzymes targeted by D-beta-phenylalanine are:

-

Enkephalinase (Neprilysin, NEP): A zinc-dependent metalloprotease that cleaves and inactivates enkephalins in the synaptic cleft.

-

Carboxypeptidase A (CPA): A digestive enzyme that can also degrade enkephalins and other peptides.

-

-

L-beta-Phenylalanine: The Neurotransmitter Precursor L-beta-phenylalanine serves as a precursor for the synthesis of key catecholamine neurotransmitters, which play a crucial role in mood regulation, focus, and the body's stress response. This metabolic pathway is central to the potential antidepressant effects of DLPA. The key steps in this pathway are:

-

Conversion to L-Tyrosine: L-phenylalanine is converted to L-tyrosine by the enzyme phenylalanine hydroxylase.

-

Synthesis of L-DOPA: L-tyrosine is then hydroxylated to L-DOPA by tyrosine hydroxylase, the rate-limiting step in catecholamine synthesis.

-

Formation of Dopamine: L-DOPA is decarboxylated to dopamine by DOPA decarboxylase.

-

Production of Norepinephrine: Dopamine is subsequently converted to norepinephrine by dopamine beta-hydroxylase.

-

Cellular Uptake and Transport

The bioavailability and cellular entry of both D- and L-beta-phenylalanine are critical for their pharmacological activity. These amino acids are primarily transported into cells via the Large Neutral Amino Acid Transporter 1 (LAT1) . LAT1 is a sodium-independent transporter with a high affinity for large, neutral amino acids like phenylalanine.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the interactions of beta-phenylalanine and its derivatives with their molecular targets.

| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 | Notes |

| N-(Hydroxyaminocarbonyl)-D-phenylalanine | Carboxypeptidase A | 1.54 µM[1][2] | - | Competitive inhibitor. D-isomer is ~3-fold more potent than the L-isomer.[1][2] |

| Racemic N-(Hydroxyaminocarbonyl)-phenylalanine | Carboxypeptidase A | 2.09 µM[1][2] | - |

| Compound/Condition | Transporter | Km | Vmax | Cell Type |

| L-Phenylalanine | LAT1 | 10 ± 2 µM[3] | - | Bovine brain microvessel endothelial cells |

| L-Phenylalanine | Apical transporter | 2.7 mM[4] | - | Caco-2 cells |

| L-Phenylalanine | Basolateral transporter | 0.18 mM[4] | - | Caco-2 cells |

| Treatment | Animal Model | Dosage | Effect on Dopamine Release |

| L-Phenylalanine | Rat (striatum) | 200 mg/kg (i.p.) | 59% increase in basal release[5] |

| L-Phenylalanine | Rat (striatum) | 500 mg/kg (i.p.) | No significant change[5] |

| L-Phenylalanine | Rat (striatum) | 1000 mg/kg (i.p.) | 26% reduction in release[5] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in the mechanism of action of this compound.

Experimental Protocols

Enkephalinase (Neprilysin) Inhibition Assay

Objective: To determine the inhibitory potential of D-beta-phenylalanine on enkephalinase activity.

Materials:

-

Recombinant human Neprilysin

-

Fluorogenic substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

-

D-beta-Phenylalanine

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Prepare a stock solution of D-beta-phenylalanine in the assay buffer.

-

In the wells of the microplate, add the assay buffer, varying concentrations of D-beta-phenylalanine (or a known inhibitor as a positive control), and the fluorogenic substrate.

-

Initiate the reaction by adding a fixed concentration of Neprilysin to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation, 405 nm emission) in a kinetic mode for a set period (e.g., 30 minutes) at 37°C.

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of D-beta-phenylalanine relative to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Carboxypeptidase A Inhibition Assay

Objective: To quantify the inhibitory effect of D-beta-phenylalanine on Carboxypeptidase A activity.

Materials:

-

Bovine pancreatic Carboxypeptidase A (CPA)

-

Substrate (e.g., Hippuryl-L-phenylalanine)

-

D-beta-Phenylalanine

-

Assay buffer (e.g., 25 mM Tris-HCl, 500 mM NaCl, pH 7.5)

-

96-well UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of D-beta-phenylalanine in the assay buffer.

-

In the wells of the microplate, add the assay buffer and varying concentrations of D-beta-phenylalanine.

-

Add the CPA enzyme to each well and incubate for a short period (e.g., 10 minutes) at 25°C.

-

Initiate the reaction by adding the substrate, Hippuryl-L-phenylalanine.

-

Monitor the increase in absorbance at 254 nm, which corresponds to the formation of hippuric acid, in a kinetic mode for 5-10 minutes.

-

Determine the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Calculate the percentage of inhibition and determine the IC50 or Ki value using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

Measurement of Dopamine and Norepinephrine Levels in Brain Tissue

Objective: To measure the effect of L-beta-phenylalanine administration on dopamine and norepinephrine concentrations in specific brain regions.

Materials:

-

L-beta-Phenylalanine

-

Experimental animals (e.g., rats)

-

Microdialysis equipment (for in vivo studies) or brain tissue homogenization buffer

-

High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)

-

Mobile phase (e.g., a mixture of phosphate buffer, methanol, and an ion-pairing agent)

-

Internal standard (e.g., 3,4-dihydroxybenzylamine)

Procedure:

-

In Vivo Microdialysis:

-

Surgically implant a microdialysis probe into the target brain region (e.g., striatum or prefrontal cortex) of the anesthetized animal.

-

Perfuse the probe with artificial cerebrospinal fluid.

-

Administer L-beta-phenylalanine (e.g., via intraperitoneal injection) at various doses.[5]

-

Collect dialysate samples at regular intervals.

-

-

Ex Vivo Tissue Analysis:

-

Administer L-beta-phenylalanine to the animals.

-

At a designated time point, euthanize the animal and rapidly dissect the brain region of interest.

-

Homogenize the tissue in an appropriate buffer containing an antioxidant.

-

Centrifuge the homogenate to remove cellular debris.

-

-

HPLC-ECD Analysis:

-

Add the internal standard to the dialysate or tissue supernatant.

-

Inject a sample onto the HPLC column.

-

Separate the catecholamines using the specified mobile phase and column.

-

Detect dopamine and norepinephrine using the electrochemical detector set at an appropriate oxidation potential.

-

Quantify the concentrations based on the peak areas relative to the internal standard and a standard curve.

-

Cellular Uptake Assay in Caco-2 Cells

Objective: To characterize the transport of beta-phenylalanine across an in vitro model of the intestinal epithelium.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Radiolabeled [14C]- or [3H]-beta-phenylalanine

-

Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)

-

Scintillation counter

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation into a polarized monolayer.

-

Wash the cell monolayers with pre-warmed transport buffer.

-

To measure apical uptake, add the transport buffer containing radiolabeled beta-phenylalanine to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

-

Incubate for various time points (e.g., 5, 15, 30 minutes) at 37°C.

-

At each time point, collect samples from the basolateral chamber to measure transepithelial transport.

-

At the end of the experiment, wash the cells with ice-cold buffer to stop the transport process.

-

Lyse the cells and measure the intracellular radioactivity to determine cellular accumulation.

-

Quantify the radioactivity in all samples using a scintillation counter.

-

Calculate transport parameters such as the apparent permeability coefficient (Papp) and, if performing concentration-dependent studies, Km and Vmax.

Conclusion

The mechanism of action of this compound is a compelling example of how a racemic mixture can exert multifaceted therapeutic effects. The D-isomer's ability to preserve endogenous opioids offers a promising avenue for pain management, while the L-isomer's role as a neurotransmitter precursor provides a biochemical basis for its potential antidepressant properties. The transport of both isomers into cells via the LAT1 transporter is a key step enabling their intracellular activity. Further research, particularly in obtaining more precise kinetic data for the D-isomer and elucidating the downstream signaling consequences of altered neurotransmitter levels from the L-isomer, will be crucial for the continued development and optimization of this compound-based therapeutics. This guide provides a foundational framework for researchers and drug development professionals to understand and investigate the intricate cellular mechanisms of this promising compound.

References

- 1. Kinetics of carboxypeptidase A. I. Hydrolysis of carbobenzoxyglycyl-l-phenylalanine, benzoylglycyl-l-phenylalanine, and hippuryl-dl-beta-phenyllactic acid by metal-substituted and acetylated carboxypeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neutral amino acid transport characterization of isolated luminal and abluminal membranes of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Transport of a large neutral amino acid (phenylalanine) in a human intestinal epithelial cell line: Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of DL-beta-Phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for DL-beta-Phenylalanine (DL-3-amino-3-phenylpropanoic acid), a non-proteinogenic β-amino acid. The information presented herein is intended to support research and development activities where the characterization of this molecule is critical. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Introduction

This compound, with the chemical formula C9H11NO2 and a molecular weight of 165.19 g/mol , is a racemic mixture of the R and S enantiomers of 3-amino-3-phenylpropanoic acid[1][2][3]. As a structural isomer of the common alpha-amino acid phenylalanine, it exhibits distinct chemical and biological properties, making it a molecule of interest in various fields, including medicinal chemistry and peptide research. Accurate spectroscopic data is fundamental for its identification, purity assessment, and structural elucidation in various experimental contexts.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.3 | m | Aromatic protons (C₆H₅) |

| ~4.4 | t | Methine proton (CH-NH₂) |

| ~2.7 | d | Methylene protons (CH₂) |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is a general representation.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175 | Carboxylic acid carbon (COOH) |

| ~140 | Aromatic quaternary carbon (C-ipso) |

| ~129 | Aromatic methine carbons (CH) |

| ~128 | Aromatic methine carbons (CH) |

| ~127 | Aromatic methine carbons (CH) |

| ~53 | Methine carbon (CH-NH₂) |

| ~43 | Methylene carbon (CH₂) |

Note: As this compound is a racemic mixture, the ¹³C NMR spectrum is identical to that of the individual enantiomers.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3.

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2800 | Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |

| ~3060, ~3030 | Medium | Aromatic C-H stretch |

| ~2960-2930 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1490 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1580 | Medium | N-H bend (amine) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1230 | Medium | C-O stretch (carboxylic acid) |

| ~740, ~700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Note: The IR spectrum of solid samples can be influenced by intermolecular interactions, such as hydrogen bonding.

Mass Spectrometry (MS)

Table 4: Major Mass Fragments of DL-alpha-Phenylalanine (for comparison)

| m/z | Proposed Fragment |

| 165 | [M]⁺ (Molecular ion) |

| 120 | [M - COOH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 74 | [CH(NH₂)COOH]⁺ |

Source: Data derived from NIST WebBook for DL-Phenylalanine[4]. The fragmentation of this compound is expected to show some differences due to the different substitution pattern.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted and optimized based on the specific instrumentation and experimental requirements.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will affect the chemical shifts of exchangeable protons (e.g., -OH, -NH₂).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Reference the chemical shifts to an internal standard (e.g., TMS or the residual solvent peak).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To obtain the IR absorption spectrum of this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, water).

-

For techniques like Electrospray Ionization (ESI), the sample is introduced as a dilute solution. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or a gas chromatograph.

-

-

Instrument Setup:

-

Use a mass spectrometer with an appropriate ionization source (e.g., EI or ESI).

-

Calibrate the mass analyzer using a known standard.

-

Set the instrument parameters, including ionization energy (for EI), ion source temperature, and mass range to be scanned.

-

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum.

-

-

Data Processing:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational set of spectroscopic data and methodologies for the characterization of this compound. For specific applications, further experimental optimization and data analysis may be required.

References

A Comprehensive Technical Guide to the Thermochemical Properties of DL-β-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-β-Phenylalanine, a non-proteinogenic amino acid, is a compound of significant interest in pharmaceutical and biochemical research. As a derivative of the essential amino acid L-phenylalanine, its therapeutic potential and role in peptide synthesis necessitate a thorough understanding of its fundamental physicochemical properties. This guide provides an in-depth overview of the core thermochemical properties of DL-β-phenylalanine, presenting key quantitative data, detailed experimental methodologies, and visual workflows to support advanced research and development.

Understanding the thermochemical behavior of active pharmaceutical ingredients (APIs) and their intermediates is critical for drug development. Properties such as enthalpy of formation, combustion, sublimation, and heat capacity are vital for assessing the stability, solubility, and energy content of a compound. This data informs process development, formulation design, and safety assessments.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical properties of Phenylalanine. Data for the common L- and DL-α-isomers are included for comparative context where specific data for DL-β-Phenylalanine is limited. All values are for the solid crystalline state at standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: Enthalpic Properties of Phenylalanine

| Property | Value (kJ/mol) | Isomer | Method | Reference |

| Standard Enthalpy of Combustion (ΔcH°) | -4646.3 ± 0.8 | L-Phenylalanine | Ccb | [Tsuzuki, Harper, et al., 1958][1] |

| -4667.4 | L-Phenylalanine | Ccb | [Lemoult, 1904][1] | |

| -4653.00 ± 2.50 | DL-Phenylalanine | - | [NIST][2] | |

| Standard Enthalpy of Formation (ΔfH°) | -403.4 ± 0.9 | DL-Phenylalanine | Ccb | [Tsuzuki, Harper, et al., 1958][3] |

| Enthalpy of Sublimation (ΔsubH) | 154 ± 0.8 | L-Phenylalanine | V | [Svec and Clyde, 1965][1] |

| 154 ± 8 | L-Phenylalanine | ME | [Svec and Clyde, 1965, 2][1] |

Ccb: Combustion Calorimetry, V: Vapor Pressure Measurement, ME: Mass Effusion

Table 2: Heat Capacity and Entropy of Phenylalanine

| Property | Value | Isomer | Method | Reference |

| Constant Pressure Heat Capacity (Cp) | 203.1 J/mol·K | L-Phenylalanine | - | [Spink and Wads, 1975][1] |

| 203.01 J/mol·K | L-Phenylalanine | - | [Cole, Hutchens, et al., 1963][1] | |

| Standard Molar Entropy (S°) | 213.64 J/mol·K | L-Phenylalanine | - | [Cole, Hutchens, et al., 1963][1] |

Table 3: Physical Properties of DL-β-Phenylalanine

| Property | Value | Reference |

| Melting Point | 222 °C (decomposes) | [Sigma-Aldrich][4][5] |

| Molecular Formula | C9H11NO2 | [PubChem][6] |

| Molecular Weight | 165.19 g/mol | [PubChem][6] |

Experimental Protocols & Methodologies

The determination of thermochemical properties requires precise and specialized experimental techniques. The following sections detail the methodologies for the key experiments cited in this guide.

Combustion Calorimetry (for Enthalpy of Combustion and Formation)

Combustion calorimetry is the primary method for determining the enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law. The technique involves the complete combustion of a sample in a high-pressure oxygen environment within a constant-volume container known as a bomb calorimeter.[7]

Detailed Methodology:

-

Sample Preparation: A precisely weighed pellet (typically ~1 gram) of the solid amino acid is prepared using a pellet press.[8] This ensures complete and uniform combustion.

-